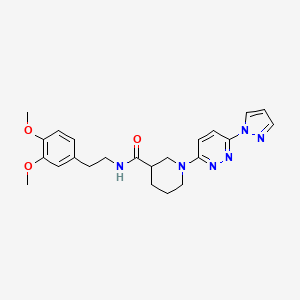

1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride" is a derivative of benzhydrylpiperazine, a class of compounds known for their pharmacological activities. Benzhydrylpiperazine derivatives have been extensively studied for their potential as antimicrobial agents, as well as their ability to inhibit the proliferation of cancer cells and their interactions with various receptors, such as the 5-HT1A serotonin receptors .

Synthesis Analysis

The synthesis of benzhydrylpiperazine derivatives typically involves the treatment of substituted benzhydryl chlorides with piperazine or its derivatives, followed by various functionalization reactions. For instance, in one study, benzhydryl chlorides were reacted with piperidine derivatives, followed by N-sulfonation to yield compounds with antimicrobial properties . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzhydrylpiperazine derivatives is crucial for their bioactivity. Structural analysis, such as conformational studies and X-ray crystallography, helps in understanding the binding mechanisms with biological targets. For example, the absolute configuration of a related arylpiperazine derivative was determined by X-ray diffraction analysis, which is essential for drug design . Molecular docking studies also provide insights into the binding modes of these compounds with receptors .

Chemical Reactions Analysis

Benzhydrylpiperazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of reactive moieties such as sulfonyl or carbodithioate groups can lead to further chemical transformations. For example, organotin(IV) complexes with 4-benzhydrylpiperazine-1-carbodithioate were synthesized and characterized, indicating the versatility of these compounds in forming new chemical entities with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzhydrylpiperazine derivatives, such as their spectral characteristics and electrochemical behavior, are important for their pharmacological applications. Polarographic and ultraviolet spectral investigations can provide information on the electronic transitions and the different forms of the molecule in various media, which is useful for developing analytical methods for these compounds . The affinity of these compounds towards biological receptors and their pharmacokinetic properties can be influenced by their physical and chemical properties .

Applications De Recherche Scientifique

Beta-Lactamase Inhibition

One of the compound's applications is in the inhibition of beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics by breaking down the antibiotic before it can act on bacteria. Research led by Micetich et al. (1987) demonstrated the synthesis of benzhydryl derivatives that showed potent inhibitory properties against various bacterial beta-lactamases, suggesting potential applications in combating antibiotic resistance (Micetich et al., 1987).

Cancer Therapy

In the realm of oncology, Khanam et al. (2018) synthesized N-benzhydrylpiperazine clubbed with 1,3,4-oxadiazoles that were evaluated for their anticancer potential against HeLa cancer cells. These compounds, particularly compound 4d, exhibited significant inhibitory effects on cell proliferation, migration, and induced apoptosis via oxidative stress-mediated mitochondrial pathways, highlighting their potential as chemotherapeutic agents (Khanam et al., 2018).

Nootropic Activity

Valenta et al. (1994) explored the nootropic potential of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including benzhydrylpiperazine derivatives. Their synthesis and testing for nootropic activity suggest applications in enhancing cognitive functions or treating cognitive impairments (Valenta et al., 1994).

Calcium Antagonism

AE0047, a compound related to 1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride, was studied by Shinyama et al. (1997) for its calcium antagonistic properties. This research aimed at understanding its protective effects against cerebral ischemia and stroke occurrence in animal models, indicating potential applications in stroke prevention and treatment (Shinyama et al., 1997).

Propriétés

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O2.2ClH/c1-4-26(3,5-2)30-21-24(29)20-27-16-18-28(19-17-27)25(22-12-8-6-9-13-22)23-14-10-7-11-15-23;;/h1,6-15,24-25,29H,5,16-21H2,2-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUZONCTKVRIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)

![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)

![2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2553257.png)

![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)

![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)

![methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553267.png)

![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)